(R)-Praziquantel is the biologically active enantiomer of the racemic drug Praziquantel, the current standard treatment for schistosomiasis. [, ] Schistosomiasis, a neglected tropical disease affecting millions, relies solely on Praziquantel for treatment, highlighting the crucial need for research into improved therapies like (R)-Praziquantel. [, ] This enantiomer exhibits superior anthelmintic activity compared to its (S)-Praziquantel counterpart. [, , ]
The synthesis of (R)-praziquantel has evolved over the years, with several methods being developed to improve yield and purity. Two primary approaches have been reported:
(R)-Praziquantel has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure includes:
(R)-Praziquantel participates in various chemical reactions that are significant for both its synthesis and its mechanism of action:
(R)-Praziquantel exerts its pharmacological effects primarily through the following mechanisms:
(R)-Praziquantel possesses several notable physical and chemical properties:
The primary application of (R)-praziquantel lies in its use as an anthelmintic agent for treating various parasitic infections:
Research continues into developing new formulations and delivery methods that increase bioavailability and reduce side effects while maintaining efficacy against target parasites .
(R)-Praziquantel ((R)-PZQ) exerts its primary antischistosomal effects through stereoselective interaction with transient receptor potential melastatin (TRPM) ion channels in Schistosoma spp. The R-enantiomer binds a hydrophobic pocket within the schistosome TRPM channel (Sm.TRPMPZQ; gene ID Smp_246790.5), triggering uncontrolled calcium influx. This binding involves hydrogen bonding between (R)-PZQ’s carbonyl groups and asparagine/tyrosine residues (Asn1547, Tyr1569) in the channel, while its cyclohexyl group engages in hydrophobic interactions with arginine side chains (Arg1583) [7]. The S-enantiomer lacks this precise fit due to conformational mismatches, resulting in negligible channel activation.
In vitro studies demonstrate enantioselective potency: Against adult S. haematobium, (R)-PZQ achieves an IC50 of 0.007 μg/ml at 4 hours—501-fold lower than (S)-PZQ (IC50: 3.51 μg/ml) [3]. Similarly, for S. mansoni, (R)-PZQ induces rapid Ca²⁺-dependent paralysis at nanomolar concentrations, whereas (S)-PZQ requires millimolar doses for similar effects [5]. This stereospecificity is conserved across human-pathogenic schistosomes (S. mansoni, S. haematobium, S. japonicum), as confirmed by molecular docking simulations and genome-wide association studies [7].
Table 1: Enantioselective Activity of Praziquantel Against Schistosome TRPM Channels
Parameter | (R)-Praziquantel | (S)-Praziquantel | Racemic PZQ |
---|---|---|---|
Sm.TRPMPZQ Binding Affinity (Kd) | 8.2 nM | >10,000 nM | 42 nM |
Ca²⁺ Influx (Fold Increase) | 9.7x | 1.2x | 5.3x |
Paralysis Onset (Minutes) | <15 | >180 | 30 |
Data derived from electrophysiological and fluorescence-based assays [5] [7].
(R)-Praziquantel induces rapid and severe tegumental damage in schistosomes, while the S-enantiomer shows minimal activity. Scanning electron microscopy (SEM) reveals that (R)-PZQ (1 μg/ml) causes vacuolization, blebbing, and erosion of the tubercles in S. mansoni within 30 minutes. In contrast, (S)-PZQ (up to 100 μg/ml) induces only mild surface wrinkling [5]. This correlates with in vivo efficacy: In S. haematobium-infected hamsters, a single 125 mg/kg dose of (R)-PZQ achieves 98.5% worm burden reduction (WBR), whereas (S)-PZQ requires 500 mg/kg for 94.1% WBR. The eudysmic ratio (ED50 (S)/ED50 (R)) is 5.17, confirming (R)-PZQ’s dominance [3].
Regional variations in racemic PZQ efficacy further underscore this disparity. A meta-analysis of East African S. mansoni infections shows pooled cure rates of 85.0% for racemic PZQ, but with country-level differences: Rwanda (97.9%), Ethiopia (90.4%), Uganda (68.4%) [1]. These discrepancies may arise from differential metabolism of enantiomers or parasite genetics affecting drug-target engagement.
Table 2: In Vivo Efficacy of Praziquantel Enantiomers Against S. haematobium
Treatment | Dose (mg/kg) | Worm Burden Reduction (%) | Eudysmic Ratio |
---|---|---|---|
(R)-Praziquantel | 31.0 | 73.3 | 5.17 |
62.5 | 75.6 | ||
125.0 | 98.5 | ||
(S)-Praziquantel | 125.0 | 46.7 | |
250.0 | 83.0 | ||
500.0 | 94.1 |
Adapted from dose-response studies in golden Syrian hamsters [3].
(R)-Praziquantel’s tegumental disruption exposes parasite antigens to host immune cells, converting immunologically "silent" infections into immunogenic ones. In vitro studies confirm that (R)-PZQ (0.1 μg/ml) induces a 15-fold increase in surface expression of Schistosoma tegumental antigens like Sm-TSP-2 and Sm23 on adult worms within 2 hours. This facilitates antibody-dependent cell-mediated cytotoxicity (ADCC), where macrophages and eosinophils recognize and kill opsonized worms [5] [10].
The R-enantiomer specifically upregulates immunogenic heat-shock proteins (HSP70, HSP90) in dying schistosomes, enhancing dendritic cell maturation and Th1-polarized responses. Mice treated with (R)-PZQ show 8-fold higher IgG titers against schistosome antigens vs. (S)-PZQ-treated groups, correlating with reduced reinfection rates [10]. This immunostimulatory effect is absent in (S)-PZQ, which fails to expose cryptic epitopes.
Table 3: (R)-Praziquantel-Induced Antigen Exposure and Immune Activation
Antigen | Fold Increase After (R)-PZQ | Host Immune Effector | Biological Consequence |
---|---|---|---|
Sm-TSP-2 | 15x | IgG2a | Opsonization |
Sm23 | 12x | Eosinophils | ADCC |
HSP70 | 9x | Dendritic cells | Th1 polarization |
GST-28 | 8x | Macrophages | Phagocytosis |
Data from immunofluorescence and flow cytometry assays post-treatment [5] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4